molecular formula C8H10FNO2 B13076843 2-Amino-5-ethoxy-4-fluorophenol

2-Amino-5-ethoxy-4-fluorophenol

Cat. No.: B13076843
M. Wt: 171.17 g/mol
InChI Key: PUJAHXRAGAAMBU-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-fluorophenol is an organic compound with the molecular formula C8H10FNO2 It is a derivative of phenol, characterized by the presence of amino, ethoxy, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxy-4-fluorophenol typically involves the following steps:

    Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Amino-5-ethoxy-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    2-Amino-4-fluorophenol: Lacks the ethoxy group, which can influence its chemical reactivity and biological activity.

    2-Amino-5-methoxy-4-fluorophenol: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

    2-Amino-5-ethoxyphenol: Lacks the fluorine substituent, which can alter its electronic properties and reactivity.

Uniqueness: 2-Amino-5-ethoxy-4-fluorophenol is unique due to the combination of amino, ethoxy, and fluorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-amino-5-ethoxy-4-fluorophenol

InChI

InChI=1S/C8H10FNO2/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4,11H,2,10H2,1H3

InChI Key

PUJAHXRAGAAMBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)N)F

Origin of Product

United States

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